D-(-)-Fructose - 30237-26-4

D-(-)-Fructose

Catalog Number: EVT-7955854
CAS Number: 30237-26-4
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D-fructopyranose is a fructopyranose having D-configuration. It has a role as a sweetening agent. It is a fructopyranose, a D-fructose and a cyclic hemiketal.
D-Fructose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-Fructose is a natural product found in Maclura pomifera, Rehmannia glutinosa, and other organisms with data available.
A monosaccharide in sweet fruits and honey that is soluble in water, alcohol, or ether. It is used as a preservative and an intravenous infusion in parenteral feeding.
Source and Classification

D-(-)-Fructose is primarily sourced from fruits and honey, but it can also be synthesized from glucose through enzymatic processes. It belongs to the class of carbohydrates, specifically categorized as a hexose due to its six carbon atoms. Fructose exists in several structural forms, including linear and cyclic forms, with the cyclic forms being more prevalent in solution.

Synthesis Analysis

D-(-)-Fructose can be synthesized through various methods:

  1. Enzymatic Conversion: One common method involves the enzymatic conversion of D-glucose to D-fructose using glucose isomerase. This process typically occurs under mild conditions (pH 7-8) and at temperatures around 60°C. The conversion efficiency can reach up to 90% depending on the enzyme source and reaction conditions.
  2. Chemical Synthesis: Another approach includes the acid-catalyzed rearrangement of glucose under controlled conditions. For instance, heating a solution of D-glucose with dilute hydrochloric acid can yield D-fructose through an intramolecular rearrangement reaction.
  3. Direct Synthesis from Sugars: D-(-)-Fructose can also be synthesized from sucrose by hydrolysis, which involves breaking the glycosidic bond between glucose and fructose using acid or enzymatic treatment.

These synthesis methods are crucial for producing fructose in large quantities for commercial use, particularly in the food industry.

Molecular Structure Analysis

D-(-)-Fructose has the molecular formula C6H12O6C_6H_{12}O_6 and possesses a unique structure characterized by its ketone functional group.

Structural Features

  • Cyclic Forms: In aqueous solutions, D-fructose predominantly exists as cyclic structures—specifically β-D-fructopyranose (approximately 70%) and β-D-fructofuranose (about 22%). The equilibrium between these forms is influenced by factors such as temperature and solvent.
  • Configuration: The configuration around the carbon atoms is crucial; D-fructose has specific stereochemistry that defines its biological activity. The hydroxyl groups are oriented in a manner that affects its interaction with enzymes and transporters.

Data Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to analyze the structure of D-(-)-Fructose, confirming its cyclic forms and functional groups.

Chemical Reactions Analysis

D-(-)-Fructose participates in various chemical reactions:

  1. Dehydration: Fructose can undergo dehydration to form hydroxymethylfurfural (HMF), which has potential applications in biofuels.
  2. Fermentation: It serves as a substrate for fermentation processes, where it is converted into ethanol by yeast through anaerobic respiration.
  3. Glycosylation Reactions: D-fructose can react with amines to form fructosylated compounds, which are important in biochemical assays and drug development.

These reactions highlight the versatility of D-(-)-Fructose in both synthetic chemistry and biological processes.

Mechanism of Action

The metabolism of D-(-)-Fructose primarily occurs in the liver through a series of enzymatic reactions:

  1. Phosphorylation: The first step involves the phosphorylation of fructose to fructose 1-phosphate by fructokinase.
  2. Aldolase Reaction: Fructose 1-phosphate is then split by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde.
  3. Further Metabolism: These intermediates can enter glycolysis or gluconeogenesis pathways, leading to energy production or storage as glycogen.

This metabolic pathway illustrates how D-(-)-Fructose is efficiently utilized by the body, emphasizing its role as an energy source.

Physical and Chemical Properties Analysis

D-(-)-Fructose exhibits several important physical and chemical properties:

  • Solubility: Highly soluble in water due to its multiple hydroxyl groups.
  • Sweetness: It is sweeter than sucrose, making it a popular sweetener in food products.
  • Melting Point: The melting point of crystalline D-(-)-Fructose is approximately 103°C.
  • Density: The density of liquid fructose is about 1.6g/cm31.6g/cm^3.

These properties make D-(-)-Fructose suitable for various applications, particularly in food science.

Applications

D-(-)-Fructose has diverse applications across multiple fields:

  1. Food Industry: Used as a sweetener in beverages, baked goods, and processed foods due to its high sweetness index.
  2. Pharmaceuticals: Employed in drug formulations as a stabilizer or excipient due to its solubility and non-toxic nature.
  3. Biotechnology: Utilized in research for synthesizing fructosylated compounds that serve as biomarkers or therapeutic agents.
  4. Nutritional Supplements: Fructose is sometimes included in dietary supplements aimed at providing quick energy sources for athletes.

The multifaceted nature of D-(-)-Fructose underscores its significance in both industrial applications and biological processes.

Historical Evolution of Fructose Research

Discovery and Early Biochemical Characterization

French chemist Augustin-Pierre Dubrunfaut first isolated fructose in 1847 during his investigations into sugar constituents. This discovery marked a pivotal moment in carbohydrate chemistry, revealing a structurally distinct monosaccharide alongside glucose and galactose. The compound’s strong levorotatory optical activity—rotating plane-polarized light counterclockwise—led English chemist William Allen Miller to propose the name "levulose" in 1857, emphasizing this unique physical property. By 1859, the term "fructose" (from Latin fructus, meaning fruit) was formally adopted, linking the compound to its natural abundance in fruits and honey [2] [6].

Early biochemical studies revealed fructose’s fundamental characteristics:

  • Chemical Structure: A ketohexose (C₆H₁₂O₆) existing primarily in cyclic furanose (5-membered ring) or pyranose (6-membered ring) forms in solution, with the β-D-fructopyranose configuration being exceptionally sweet [2] [6].
  • Functional Properties:
  • High solubility (∼4000 g/L at 25°C), exceeding glucose and sucrose
  • Rapid participation in the Maillard reaction due to its open-chain form
  • Hygroscopic behavior, enabling moisture retention in foods [2] [4].

Table 1: Fundamental Properties of D-(-)-Fructose

PropertyCharacteristicSignificance
Optical Rotation (αD²⁰)-92° (levorotatory)Basis for "levulose" nomenclature
Melting Point103°CImpacts crystalline form processing
Sweetness Relative to Sucrose1.5–1.8×Key driver for food industry adoption
Primary Natural SourcesFruits, honey, agave, root vegetablesHistorical dietary exposure

Key Milestones in Understanding Fructose Metabolism

Research into fructose metabolism accelerated in the mid-20th century, revealing pathways distinct from glucose:

  • Hepatic Specificity: The liver emerged as the primary site for fructose clearance, facilitated by GLUT5 transporters and the enzyme fructokinase (KHK). Fructose phosphorylation to fructose-1-phosphate bypasses the rate-limiting phosphofructokinase step in glycolysis, enabling unregulated flux into metabolic pathways [3] [9].
  • Evolutionary Adaptations: Research identified fructose metabolism as a survival mechanism during mass extinctions. The Cretaceous-Paleogene event (65 MYA) selected for mutations enhancing endogenous fructose production (via the polyol pathway), promoting fat and glycogen storage for metabolic water generation during dehydration or hypoxia [1].
  • Enzymatic Regulation: The 1960s–1980s clarified critical enzymes:
  • Aldolase B cleaves fructose-1-phosphate to dihydroxyacetone phosphate (DHAP) and glyceraldehyde
  • Triokinase phosphorylates glyceraldehyde, merging fructose metabolites into glycolysis [3] [9].Deficiencies in these enzymes (e.g., hereditary fructose intolerance from aldolase B mutations) became key models for understanding metabolic regulation [9].

Table 2: Evolutionary and Metabolic Milestones in Fructose Research

PeriodDiscoveryImpact
1847Isolation by DubrunfautIdentification as distinct sugar
1950sGLUT5 transporter characterizationExplained tissue-specific fructose uptake
1965–1975Fructokinase (KHK) kinetics definedRevealed ATP depletion and uric acid generation
1990s–2000sEvolutionary role in survival pathwaysLinked endogenous fructose to fat storage adaptation
2010sKHK isoforms (KHK-A/KHK-C) identifiedClarified tissue-specific metabolic roles [1] [7] [8]

Evolution of Industrial Applications: From Natural Sources to High-Fructose Corn Syrup

Industrial fructose utilization evolved through technological breakthroughs:

  • Early Extraction (Pre-1960s): Fructose was sourced directly from fruits, honey, or sucrose hydrolysis. Crystalline fructose production remained limited due to technical challenges in crystallization from aqueous solutions [4] [6].
  • Enzymatic Revolution (1960s–1970s): Two innovations transformed production:
  • Glucose Isomerase Discovery: Microbial enzymes (e.g., Streptomyces xylose isomerase) converted glucose to fructose, enabling large-scale isomerization.
  • Chromatographic Separation: Continuous systems isolated fructose from glucose syrups, yielding 55–90% fructose content [4].
  • High-Fructose Corn Syrup (HFCS) Dominance: By 2004, annual crystalline fructose production reached 240,000 tonnes, dwarfed by HFCS output. HFCS-55 (55% fructose/45% glucose) became the dominant sweetener in beverages due to cost efficiency and enhanced sweetness [2] [4] [10].

Table 3: Industrial Production Evolution of Fructose-Based Sweeteners

EraTechnologyProductFructose Content
Pre-1950sSucrose hydrolysisLiquid invert sugar50%
1960sImmobilized glucose isomeraseFirst-generation HFCS15–42%
1970sIon-exchange chromatographyHFCS-55/ HFCS-9055%/90%
1980s–PresentCombined enzymatic-chromatographic processesCrystalline fructose (99%+)>99% [4] [10]

The shift to HFCS altered global diets: US fructose availability surged by >1000% between 1970–1990, correlating with expanded use in soft drinks, baked goods, and processed foods [10]. This transition underscored fructose’s functional advantages—enhanced sweetness intensity, flavor synergy, and stability in acidic beverages—cementing its role in modern food science [2] [4].

Properties

CAS Number

30237-26-4

Product Name

D-(-)-Fructose

IUPAC Name

(3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1

InChI Key

LKDRXBCSQODPBY-VRPWFDPXSA-N

SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Solubility

Solubility in water at 20 °C: good

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O

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